molecular formula C15H23NO4 B14422138 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine CAS No. 81151-40-8

4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine

Cat. No.: B14422138
CAS No.: 81151-40-8
M. Wt: 281.35 g/mol
InChI Key: UWOVDQAMRNZVIM-UHFFFAOYSA-N
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Description

4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine is a chemical compound that features a piperidine ring bonded to a 3,4,5-trimethoxyphenyl group via a methoxy linkage. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Shares the 3,4,5-trimethoxyphenyl group but has a different core structure.

    3,4,5-Trimethoxybenzyl chloride: A precursor in the synthesis of 4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine.

    3,4,5-Trimethoxyphenylacetic acid: Another compound featuring the 3,4,5-trimethoxyphenyl group.

Uniqueness

This compound is unique due to its combination of the piperidine ring and the 3,4,5-trimethoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

81151-40-8

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

4-[(3,4,5-trimethoxyphenyl)methoxy]piperidine

InChI

InChI=1S/C15H23NO4/c1-17-13-8-11(9-14(18-2)15(13)19-3)10-20-12-4-6-16-7-5-12/h8-9,12,16H,4-7,10H2,1-3H3

InChI Key

UWOVDQAMRNZVIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)COC2CCNCC2

Origin of Product

United States

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